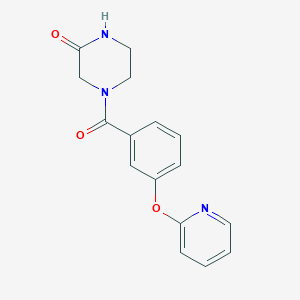

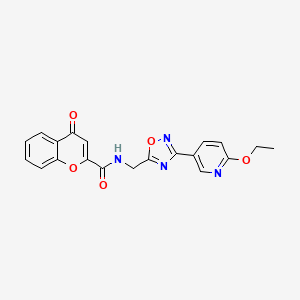

4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives involves the design, synthesis, and evaluation of their anti-tubercular activity . Another example is the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which were designed, synthesized, and their biological activities were evaluated .Scientific Research Applications

Synthesis and Receptor Binding

4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one and its derivatives have been synthesized and analyzed for their receptor binding properties. For example, the affinity of certain derivatives towards dopamine receptors has been evaluated, suggesting potential as dopamine receptor ligands. This highlights the compound's relevance in research focused on neurotransmitter systems and their associated disorders (Li Guca, 2014).

Learning and Memory Facilitation

Derivatives of this compound have been synthesized and tested for their effects on learning and memory in mice. The results demonstrated that certain compounds significantly facilitated learning and memory, indicating potential applications in the development of therapeutic agents for cognitive disorders (Li Ming-zhu, 2012).

Antimicrobial Activity

Research on new pyridine derivatives, including this compound, has shown antimicrobial activity against various bacterial and fungal strains. This suggests the compound's potential for developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Vasodilation Properties

The synthesis of new 3-pyridinecarboxylates derived from this compound has been reported, with some compounds showing considerable vasodilation potency. This research is significant for the development of novel treatments for cardiovascular diseases, highlighting the compound's therapeutic potential (A. S. Girgis et al., 2008).

Antineoplastic Activity

Flumatinib, a derivative of this compound, has shown promising results as an antineoplastic tyrosine kinase inhibitor in the treatment of chronic myelogenous leukemia. This underscores the compound's role in cancer research, particularly in identifying new therapeutic options for leukemia (Aishen Gong et al., 2010).

Mechanism of Action

Target of Action

“4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one” is a piperazine derivative. Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . They are employed in various drugs and have been reported as potent antibacterial, antimalarial, antipsychotic, and antifungal agents .

Mode of Action

The mode of action of piperazine derivatives can vary greatly depending on their specific structure and the functional groups they contain. Some piperazine derivatives work by interacting with specific proteins or enzymes in the body, leading to changes in cellular processes .

Biochemical Pathways

Again, the specific biochemical pathways affected by “this compound” would depend on its specific targets and mode of action. Piperazine derivatives can affect a variety of biochemical pathways, depending on their specific biological activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its specific chemical structure. Generally, piperazine derivatives, due to their polar nature, might have good absorption and distribution profiles .

Result of Action

The molecular and cellular effects of “this compound” would be determined by its specific targets and mode of action. Piperazine derivatives can have a variety of effects at the molecular and cellular level, depending on their specific biological activity .

Action Environment

The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s ability to interact with its targets and exert its effects .

properties

IUPAC Name |

4-(3-pyridin-2-yloxybenzoyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c20-14-11-19(9-8-17-14)16(21)12-4-3-5-13(10-12)22-15-6-1-2-7-18-15/h1-7,10H,8-9,11H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHKFWRPVDYJFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-([2,2'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2633989.png)

![N-Cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]but-2-ynamide](/img/structure/B2633990.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2633991.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-fluoro-4-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2633992.png)

![5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2633996.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B2634000.png)

![1-methyl-3-(4-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2634001.png)

![Methyl 2-({[3-(4-methylphenyl)adamantanyl]amino}carbonylamino)-2-phenylacetate](/img/structure/B2634003.png)

![1-[3-Chloro-5-(trifluoromethyl)benzoyl]-4-methylpiperazine-2-carbonitrile](/img/structure/B2634009.png)

![N-(2-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2634010.png)